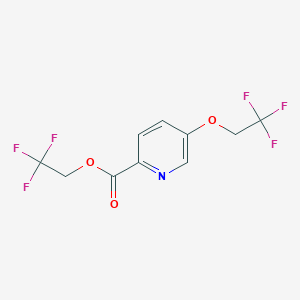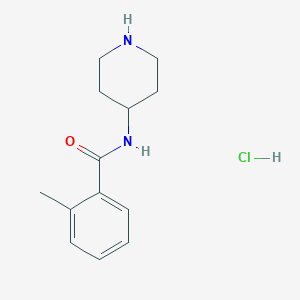
1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one hydrochloride, also known as 3-F-Diazepam, is a fluorinated derivative of diazepam, a benzodiazepine drug used to treat anxiety and insomnia. 3-F-Diazepam is a research chemical with a wide range of potential applications in scientific research.
Aplicaciones Científicas De Investigación
1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one hydrochloride is used in scientific research to study the effects of benzodiazepines on the central nervous system. It is also used to study the effects of benzodiazepines on memory, learning, and behavior. Additionally, it is used to study the effects of benzodiazepines on anxiety and depression, as well as the effects of benzodiazepines on the cardiovascular system.
Mecanismo De Acción
1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one hydrochloride binds to the gamma-aminobutyric acid (GABA) receptor, which is a type of neurotransmitter receptor that plays an important role in regulating the excitability of neurons. When this compound binds to the GABA receptor, it increases the activity of the receptor, leading to an increase in the production of GABA, which in turn increases the inhibition of neuronal activity. This leads to a decrease in anxiety and other symptoms of anxiety disorders.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It increases the production of GABA, which leads to an increase in the inhibition of neuronal activity. This leads to a decrease in anxiety and other symptoms of anxiety disorders. Additionally, this compound has been shown to reduce the activity of the brain's reward system, leading to a decrease in the reward associated with certain behaviors. Finally, this compound has been shown to increase the production of serotonin, which is a neurotransmitter that plays a role in regulating mood and emotion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one hydrochloride in laboratory experiments is that it is a highly potent compound, which makes it easier to measure its effects in small doses. Additionally, it is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, there are some limitations to using this compound in laboratory experiments. For example, it has a short half-life, which means that its effects may not last as long as other compounds. Additionally, it is a highly potent compound, which means that it can be toxic if used in large doses.
Direcciones Futuras
There are a number of potential future directions for the use of 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one hydrochloride in scientific research. For example, it could be used to study the effects of benzodiazepines on the development of tolerance, as well as the effects of benzodiazepines on the development of addiction. Additionally, it could be used to study the effects of benzodiazepines on the immune system, as well as the effects of benzodiazepines on the gut microbiome. Finally, it could be used to study the effects of benzodiazepines on the endocannabinoid system, as well as the effects of benzodiazepines on the cardiovascular system.
Métodos De Síntesis
1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one hydrochloride can be synthesized from 1,4-diazepan-1-yl-2-methoxyethan-1-one hydrochloride, also known as 2-M-Diazepam, through a reaction with 3-fluorophenylmagnesium bromide. The reaction is carried out in anhydrous dimethylformamide (DMF) at room temperature. The reaction is complete when the starting material is completely consumed and the desired product is isolated by column chromatography.
Propiedades
IUPAC Name |
1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O.ClH/c14-12-4-1-3-11(9-12)10-13(17)16-7-2-5-15-6-8-16;/h1,3-4,9,15H,2,5-8,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCUXXKSVMPPQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)CC2=CC(=CC=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(chlorosulfonyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B6600108.png)


![tert-butyl 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetate](/img/structure/B6600135.png)









